![molecular formula C25H22N6O3S B2368154 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide CAS No. 902881-65-6](/img/structure/B2368154.png)
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Compounds with indole structures are prevalent in many pharmaceuticals and exhibit a wide range of biological activities . They are often synthesized through reactions involving tryptamine, a naturally occurring biogenic amine .
Synthesis Analysis
The synthesis of indole derivatives often involves coupling reactions between amines and carboxylic acids . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling .Molecular Structure Analysis
The molecular structure of indole derivatives is typically analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound. For example, some indole derivatives have been investigated for DNA cleaving activity .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, fluorescence quantum yield and thermal stability are often evaluated .Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of indol-3-yl acetamide exhibit significant antimicrobial properties. For instance, a study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, revealing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another research effort synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which demonstrated potent antimicrobial activity against several bacteria and fungi, along with notable antioxidant properties (Naraboli & Biradar, 2017).
Anticancer and Cytotoxic Activities
Compounds related to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide have been studied for their anticancer potential. A 2019 study synthesized N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds, which exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines (Nguyen et al., 2019).
Antiallergic Potential
Research has also explored the antiallergic potential of compounds similar to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide. A study focused on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, finding significant antiallergic effects. One compound, in particular, demonstrated potent inhibitory activity against ovalbumin-induced histamine release and interleukin production, indicating its potential as an antiallergic agent (Menciu et al., 1999).
Learning and Memory Facilitation
Another interesting application is in the realm of cognitive enhancement. A study investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice. The research indicated that these compounds, structurally related to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide, could significantly enhance learning and memory capabilities in animal models (Li Ming-zhu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-34-20-9-5-4-8-19(20)29-21(32)15-35-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-16-14-28-18-7-3-2-6-17(16)18/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCLVAGSQTHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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